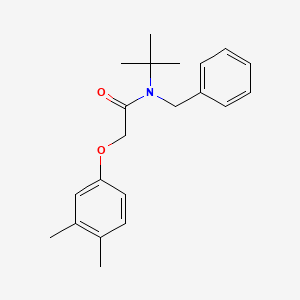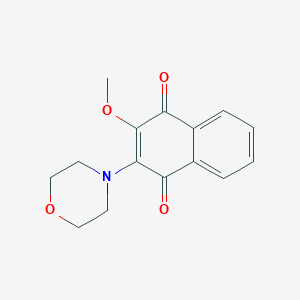![molecular formula C17H19N3O4 B5732834 N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide, commonly known as MPNF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPNF is a furan derivative that has been extensively studied for its potential use in various biological applications.
Mechanism of Action
The exact mechanism of action of MPNF is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, MPNF reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
MPNF has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MPNF has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. Additionally, MPNF has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
MPNF has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to have a low toxicity profile in animal models. However, there are also some limitations to using MPNF in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, MPNF has not been extensively studied in human clinical trials, which may limit its potential use in the clinic.
Future Directions
There are several future directions for the study of MPNF. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MPNF. Another area of research is the investigation of the neuroprotective effects of MPNF in animal models of neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of MPNF in human clinical trials.
Synthesis Methods
MPNF can be synthesized by the reaction of 4-methylpiperidine and 2-bromo-1-(5-nitrofuran-2-yl)ethanone in the presence of a palladium catalyst. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethylacetamide. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
MPNF has been extensively studied for its potential use in various biological applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. MPNF has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, MPNF has been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-8-10-19(11-9-12)14-5-3-2-4-13(14)18-17(21)15-6-7-16(24-15)20(22)23/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWQNLDDTPCSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)




![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)




![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)